2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a benzimidazole ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps. The starting material is often a substituted benzimidazole, which undergoes a series of reactions including sulfonation, alkylation, and cyclization to form the desired product. The reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as sodium ethoxide or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired therapeutic or material effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)aniline
- 2-(1H-benzimidazol-2-yl)ethanol
- 2-(1H-benzimidazol-2-yl)acetonitrile
Uniqueness
What sets 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H15N5O3S |
---|---|
Molecular Weight |
333.37 g/mol |
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C14H15N5O3S/c1-3-21-9-4-5-10-11(6-9)16-14(15-10)23-7-12(20)17-13-8(2)18-22-19-13/h4-6H,3,7H2,1-2H3,(H,15,16)(H,17,19,20) |
InChI Key |
SEIOWHINPBFAPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NON=C3C |
solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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